2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group, a pyridinone moiety, and an N-(2-ethyl-6-methylphenyl)acetamide side chain.
Properties
IUPAC Name |
2-[5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN4O3/c1-3-16-6-4-5-15(2)22(16)26-20(30)14-29-13-18(9-12-21(29)31)24-27-23(28-32-24)17-7-10-19(25)11-8-17/h4-13H,3,14H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSYCZNDECSPNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be grouped based on shared functional groups, such as acetamide backbones, oxadiazole rings, or brominated aromatic systems. Below is a comparative analysis with key compounds from the evidence:
Table 1: Structural and Functional Comparison
Key Findings:
Oxadiazole vs. Other Heterocycles: The target compound’s 1,2,4-oxadiazole ring may enhance metabolic stability compared to indole or pyrimidinone cores in analogs .
Bromophenyl Substitution: The 4-bromophenyl group could improve lipophilicity and binding affinity relative to chlorobenzoyl or dimethylphenoxy groups .
Research Methodologies and Data Interpretation
Table 2: Spectroscopic and Analytical Approaches (Derived from )
| Technique | Application in Target Compound Analysis | Example Data (From Analog Studies) |
|---|---|---|
| 1H-NMR | Confirms acetamide protons, aromatic substitution patterns | δ 7.8–8.2 (aromatic H), δ 2.1–2.5 (CH3) |
| 13C-NMR | Identifies carbonyl (C=O) and oxadiazole carbons | δ 165–170 (C=O), δ 155–160 (oxadiazole C) |
| UV Spectroscopy | Detects π→π* transitions in aromatic/heterocyclic systems | λmax ~260–280 nm (conjugated systems) |
Lumping Strategy Relevance () :
Compounds with analogous acetamide backbones and aromatic substituents (e.g., bromophenyl, chlorobenzoyl) may be "lumped" into surrogate categories for pharmacokinetic modeling. This approach reduces computational complexity while preserving critical reactivity trends.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
